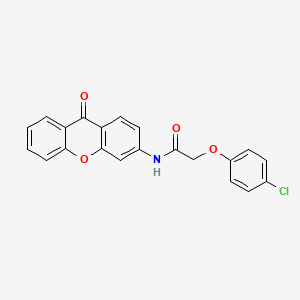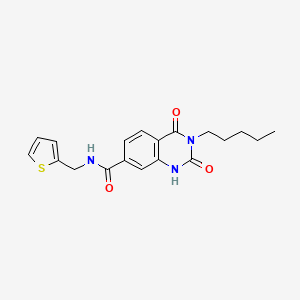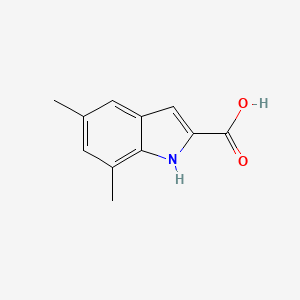![molecular formula C20H27N7O2S B2806662 8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-72-6](/img/structure/B2806662.png)
8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C20H27N7O2S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality 8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity and Vascular Relaxing Effects
- Ueda, Adachi, Sakakibara, Asano, and Nakagami (1987) synthesized novel heterocycles related to 8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione, examining their biological activities. They found that these compounds, including 2,4,7,9-tetramethylpurino[7, 8-g]-6-azapteridine, showed activity against P 388 leukemia, although their vascular relaxing effects were not potent (Ueda et al., 1987).
Ring Opening Reactions in Heterocycles
- Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, and Breza (2000) explored the ring opening reactions of heterocycles closely related to the chemical structure of interest. They found that these reactions could lead to various structurally complex compounds (Šafár̆ et al., 2000).
Synthesis and Properties of Mesoionic Compounds
- Coburn and Taylor (1982) conducted a study on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, which share structural similarities with the compound of interest. These mesoionic purinone analogs were found to exist predominantly in a specific tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).
Development of [c,d]-Fused Purinediones
- Šimo, Rybár, and Alföldi (1995) worked on the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which are structurally related to the compound . This research provides insight into the synthesis and potential applications of such fused purinediones (Šimo et al., 1995).
Evaluation of Imidazo[2,1-f]purine-2,4-dione Derivatives
- Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which are related to the compound of interest. The study evaluated these compounds for potential anxiolytic and antidepressant activities, providing insights into the pharmacological applications of such derivatives (Zagórska et al., 2009).
Synthesis of Condensed Sulfur-Containing Pyridine Systems
- Dotsenko, Sventukh, and Krivokolysko (2012) researched the alkylation of 3-cyanopyridine-2(1H)-thiones with 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)xanthene, leading to the formation of pyrido-thieno-diazepino-purine derivatives. This study adds to the understanding of complex heterocyclic systems related to the compound (Dotsenko et al., 2012).
Purine Synthesis as Amplifiers of Phleomycin
- Brown, Jones, Angyal, Grigg, et al. (1972) focused on synthesizing purines to amplify phleomycin against E. coli, demonstrating the potential application of purine derivatives in enhancing antibiotic effectiveness (Brown et al., 1972).
Propriétés
IUPAC Name |
8-(azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2S/c1-14-8-9-21-18(22-14)30-13-12-27-15-16(24(2)20(29)25(3)17(15)28)23-19(27)26-10-6-4-5-7-11-26/h8-9H,4-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBQWAWIZIDALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2806579.png)

![N-(2,5-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2806581.png)
![3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2806583.png)
![N-(3-chloro-4-methylphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2806584.png)


![3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2806591.png)


![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2806598.png)
![N-[4-chloro-2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2806600.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2806601.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2806602.png)